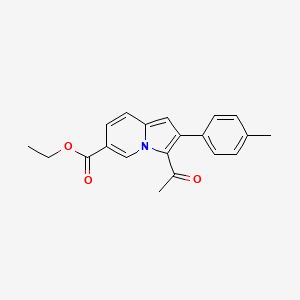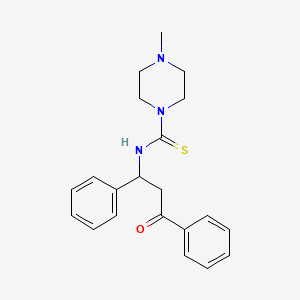
4-methyl-N-(3-oxo-1,3-diphenylpropyl)piperazine-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-(3-oxo-1,3-diphenylpropyl)piperazine-1-carbothioamide is a chemical compound with the molecular formula C21H25N3OS It is known for its unique structure, which includes a piperazine ring substituted with a carbothioamide group and a 3-oxo-1,3-diphenylpropyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(3-oxo-1,3-diphenylpropyl)piperazine-1-carbothioamide typically involves the reaction of piperazine derivatives with appropriate thioamide precursors. One common method includes the condensation of 4-methylpiperazine with 3-oxo-1,3-diphenylpropyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-methyl-N-(3-oxo-1,3-diphenylpropyl)piperazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the carbothioamide group, often using halogenated reagents or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated reagents (e.g., bromoethane), organometallic compounds (e.g., Grignard reagents)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the reagent used
Wissenschaftliche Forschungsanwendungen
4-methyl-N-(3-oxo-1,3-diphenylpropyl)piperazine-1-carbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-methyl-N-(3-oxo-1,3-diphenylpropyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-methyl-N-(3-oxo-1,3-diphenylpropyl)piperidinecarbothioamide
- 4-methyl-N-(3-oxo-1,3-diphenylpropyl)-1-piperazinecarbothioamide
Uniqueness
4-methyl-N-(3-oxo-1,3-diphenylpropyl)piperazine-1-carbothioamide is unique due to its specific structural features, such as the combination of a piperazine ring with a carbothioamide group and a 3-oxo-1,3-diphenylpropyl moiety
Eigenschaften
CAS-Nummer |
361375-37-3 |
|---|---|
Molekularformel |
C21H25N3OS |
Molekulargewicht |
367.5 g/mol |
IUPAC-Name |
4-methyl-N-(3-oxo-1,3-diphenylpropyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C21H25N3OS/c1-23-12-14-24(15-13-23)21(26)22-19(17-8-4-2-5-9-17)16-20(25)18-10-6-3-7-11-18/h2-11,19H,12-16H2,1H3,(H,22,26) |
InChI-Schlüssel |
XYZHKEXSSYJORP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C(=S)NC(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Löslichkeit |
43.2 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


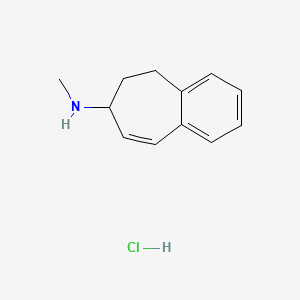
![Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid, dimethyl ester](/img/structure/B14141237.png)
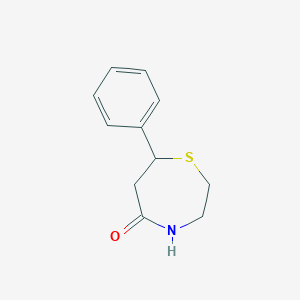
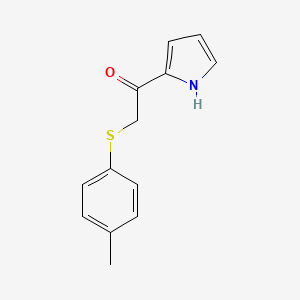
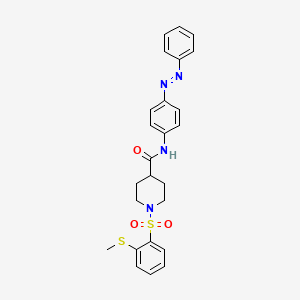

![2-[[4-(Azepan-1-yl)-7-nitro-2,1,3-benzoxadiazol-5-yl]amino]ethanol](/img/structure/B14141261.png)
![1-(4-Bromophenyl)-2-[(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)(phenyl)amino]ethanone](/img/structure/B14141268.png)
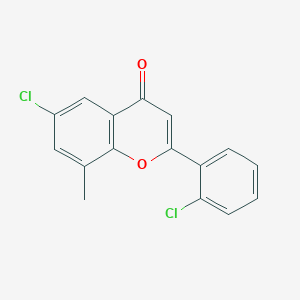
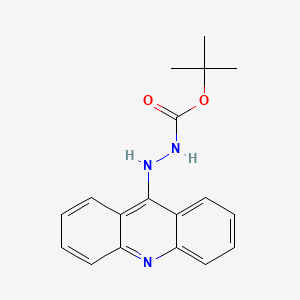
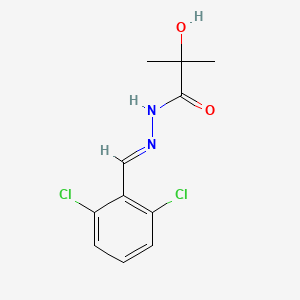
![1-(5-Isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(3-methoxyphenyl)urea](/img/structure/B14141303.png)
stannane](/img/structure/B14141311.png)
